CDK7 Binding Affinity of a 4,5-Dichloroisoindolin-1-one Derivative Compared to Clinical CDK7 Inhibitors
A derivative of 4,5-dichloroisoindolin-1-one (CHEMBL4445812) exhibits a Kd of 8.02 µM for wild-type human CDK7, as measured by kinomescan assay after 1 hour of incubation [1]. In contrast, the clinical-stage CDK7 inhibitor THZ1 (a structurally distinct chemotype) demonstrates an IC50 of approximately 3.2 nM against CDK7 in enzymatic assays, representing a roughly 2,500-fold difference in potency [2]. The substantially weaker affinity of the 4,5-dichloro derivative suggests it functions primarily as a synthetic intermediate or as a starting point for further optimization rather than as a direct, high-potency CDK7 inhibitor.
| Evidence Dimension | CDK7 binding affinity (Kd) |
|---|---|
| Target Compound Data | 8.02 µM (8,020 nM) |
| Comparator Or Baseline | THZ1 (clinical CDK7 inhibitor): IC50 ≈ 3.2 nM |
| Quantified Difference | Approximately 2,500‑fold weaker binding affinity for the 4,5‑dichloroisoindolin‑1‑one derivative |
| Conditions | Binding affinity to wild-type human full-length CDK7 expressed in mammalian cells, measured by kinomescan after 1 hr (target compound); enzymatic CDK7 inhibition assay (THZ1) |
Why This Matters
This quantitative difference defines the appropriate application of 4,5-dichloroisoindolin-1-one: it is a building block for lead optimization, not a direct substitute for high-affinity CDK7 inhibitors in functional assays.
- [1] BindingDB. BDBM50519158 (CHEMBL4445812). Binding affinity to wild-type human full length CDK7. View Source
- [2] Kwiatkowski, N., Zhang, T., Rahl, P.B., et al. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 2014, 511(7511), 616–620. View Source
